N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide
Overview
Description
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide is a complex organic compound characterized by its thiadiazole and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide typically involves multiple steps, starting with the formation of the thiadiazole ring One common method includes the reaction of 2-methylbenzenamine with carbon disulfide and hydrazine to form the thiadiazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new antibiotics.
Medicine: In medicine, this compound is being explored for its therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and antioxidant effects, which could be beneficial in treating chronic diseases.
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Mechanism of Action
The mechanism by which N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammatory responses.
Comparison with Similar Compounds
Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Phenylsulfanyl derivatives: Compounds containing the phenylsulfanyl group are known for their antimicrobial properties.
Uniqueness: N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-3-16(24-14-10-5-4-6-11-14)17(23)20-19-22-21-18(25-19)15-12-8-7-9-13(15)2/h4-12,16H,3H2,1-2H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHRCEMCQQQEHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2C)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156351 | |
Record name | N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401156351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394237-64-0 | |
Record name | N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394237-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401156351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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